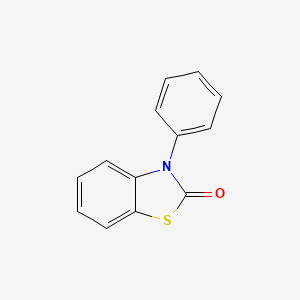

3-Phenyl-1,3-benzothiazol-2(3h)-one

Description

Properties

IUPAC Name |

3-phenyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSZHMGNYEULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303501 | |

| Record name | 3-Phenyl-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41631-62-3 | |

| Record name | NSC158618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,3-benzothiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with benzoyl chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

Starting Materials: 2-aminothiophenol and benzoyl chloride.

Reaction Conditions: Acidic medium, typically hydrochloric acid.

Procedure: The 2-aminothiophenol reacts with benzoyl chloride to form an intermediate, which then undergoes cyclization to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated or alkylated benzothiazoles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Phenyl-1,3-benzothiazol-2(3H)-one is , and it features a benzothiazole ring system fused with a phenyl group. The compound exhibits polymorphism, with distinct structural forms showing variations in bond distances and angles, which can influence its reactivity and interaction with biological targets .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promising activities against various pathogens and diseases:

- Antimicrobial Activity : Benzothiazole derivatives have been explored for their antimicrobial properties. Studies have indicated that modifications to the benzothiazole core can enhance activity against bacteria and fungi .

- Anticancer Properties : Research has demonstrated that compounds containing the benzothiazole moiety exhibit anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves the disruption of metabolic pathways critical for tumor growth .

The compound has been evaluated for its biological activities beyond antimicrobial and anticancer effects:

- Trypanocidal Activity : Substituted phenylbenzothiazole derivatives have been synthesized and tested for their ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives displayed significant trypanocidal effects, suggesting potential therapeutic applications in treating this neglected tropical disease .

- Neuroprotective Effects : Certain benzothiazole derivatives have been identified as neuroprotectors, showing promise in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Trypanocidal Activity

In a study evaluating various benzothiazole derivatives for their activity against T. cruzi, researchers synthesized compounds with different substituents on the benzothiazole ring. The fluorinated compound 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol (BT10) was identified as having significant inhibitory effects on epimastigote proliferation, with an IC50 value of approximately 23.1 μM . This study highlights the potential for developing new treatments for Chagas disease using modified benzothiazoles.

Case Study 2: Anticancer Activity

A series of 3-phenylbenzothiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One compound demonstrated a notable reduction in cell viability at concentrations lower than those required for significant toxicity to normal cells, indicating a selective anticancer effect. This selectivity is crucial for minimizing side effects during treatment .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3-benzothiazol-2(3H)-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the inhibition of microbial growth or modulation of inflammatory pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, physical, and chemical properties of 3-phenyl-1,3-benzothiazol-2(3H)-one are influenced by its substitution pattern. Below is a comparative analysis with structurally related benzothiazolone derivatives:

Table 1: Structural and Functional Comparison of Benzothiazolone Derivatives

Key Insights:

Substituent Effects on Reactivity and Bioactivity Halogenation: Chlobenthiazone’s 4-chloro substitution increases electrophilicity, enhancing reactivity in cross-coupling reactions . Hydrophilic Modifications: The 2-hydroxyethyl group in 3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one improves aqueous solubility, critical for drug formulation .

Biological Activity

- Piperazine-substituted derivatives (e.g., compound 6c) exhibit potent analgesic and anti-inflammatory effects, attributed to the basic nitrogen in piperazine enhancing receptor interactions .

- In contrast, squarylium dye SQ7 leverages the benzothiazolone core’s conjugation for optical applications, demonstrating substituent-dependent shifts in absorption spectra .

Synthetic Methodologies

- Chlobenthiazone is synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst, achieving 85% yield .

- Thiadiazole derivatives (e.g., 5,5'-(methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione)) require dual catalysts (DMAP/DCC) for methylene bridge formation .

Contrasting Applications

- While this compound is tailored for neurological imaging, compound 6c targets peripheral inflammation, highlighting substituent-driven application divergence.

Biological Activity

3-Phenyl-1,3-benzothiazol-2(3H)-one, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a benzothiazole core with a phenyl substituent, which contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- The compound has been evaluated for its anticancer activity, particularly in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

- Anti-inflammatory Effects :

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation. Dual inhibition of these enzymes has been linked to enhanced analgesic effects without the typical side effects associated with conventional analgesics .

- Cellular Interaction : Its ability to penetrate cell membranes allows it to interact with intracellular targets, leading to alterations in cellular signaling pathways that promote apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity :

- Anticancer Study :

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target/Organism | Effect | Concentration |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of biofilm formation | 10 µM |

| Anticancer | Various cancer cell lines | Reduced cell viability | 20 - 50 µM |

| Anti-inflammatory | Pro-inflammatory cytokines | Inhibition of cytokine production | Not specified |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Phenyl-1,3-benzothiazol-2(3H)-one and its derivatives?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, benzothiazolones are often prepared by reacting substituted anilines with carbon disulfide in basic conditions, followed by cyclization using iodine or other oxidizing agents. Modifications to the phenyl group can be introduced via Suzuki-Miyaura coupling or Mannich reactions. Evidence from analogous benzoxazolone syntheses (e.g., triazole-linked derivatives) suggests using catalysts like Cu(I) for click chemistry or hydrogenation for reduction steps .

- Key Considerations : Monitor reaction temperature and solvent polarity to avoid side products. Characterization via melting point, TLC, and NMR is essential to confirm purity.

Q. How are benzothiazolone derivatives characterized for structural validation?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm) .

- IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

- Elemental Analysis : Verify purity (>95% by CHNS analysis) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values can be determined .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls to validate results.

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Docking poses can reveal hydrogen bonding with active-site residues (e.g., Asp27, Lys32) .

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays.

Q. How can conflicting biological activity data in literature be resolved for benzothiazolone derivatives?

- Methodology :

- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate changes with activity trends .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, inoculum size) to minimize variability .

Q. What strategies optimize reaction yields for complex benzothiazolone analogs?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization .

- Catalyst Selection : Pd(PPh3)4 for cross-coupling reactions or NaBH4 for selective reductions .

- Process Monitoring : Use HPLC to track intermediate formation and optimize reaction time .

Q. How do substituents on the phenyl ring influence the compound’s photophysical properties?

- Methodology :

- Solvatochromism Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. methanol) to assess charge-transfer transitions .

- Fluorescence Quenching : Investigate interactions with biomolecules (e.g., BSA) via Stern-Volmer plots .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.